molecular formula C17H13ClN2O B3026988 8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1203127-15-4

8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B3026988
CAS No.: 1203127-15-4
M. Wt: 296.7 g/mol
InChI Key: ZOKRMUBLUWGSDS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-2-11-5-3-7-13-14(17(18)21)9-15(20-16(11)13)12-6-4-8-19-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKRMUBLUWGSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identification
8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a synthetic compound with the chemical formula C17H14Cl2N2OC_{17}H_{14}Cl_2N_2O and a CAS number of 1332529-04-0. This compound belongs to the quinoline derivatives, which have garnered attention for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride. Research indicates that this compound may act as an inhibitor of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Case Study: Inhibition of EGFR Pathway

A notable study focused on the epidermal growth factor receptor (EGFR) , a critical target in cancer therapy. The findings suggest that derivatives like 8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride can effectively inhibit EGFR, leading to reduced tumor growth in vitro and in vivo models. The mechanism involves blocking the phosphorylation of EGFR, which is essential for its activation and subsequent signaling cascades that promote cell division and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have demonstrated that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The above table summarizes the MIC values for different bacterial strains, indicating the effectiveness of 8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride against these pathogens.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The quinoline core structure allows for significant interactions with enzymes and receptors involved in disease pathways. This includes:

  • Inhibition of Kinases: The compound may inhibit kinases involved in cancer progression.
  • DNA Interaction: Potential intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation: Altering ROS levels within cells can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
  • Molecular Formula : C₁₇H₁₄Cl₂N₂O
  • Molecular Weight : 333.22 g/mol
  • CAS Number : 1332529-04-0
  • Catalog Number : 060282 (as per )
  • Structural Features: A quinoline core substituted with an ethyl group at position 8, a pyridin-3-yl group at position 2, and a carbonyl chloride moiety at position 2. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents .

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridinyl Substituent Variations

The compound’s closest analogs differ in the position of the pyridinyl substituent:

Compound Pyridinyl Position CAS Number Molecular Formula Catalog Number
8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride 3-pyridinyl 1332529-04-0 C₁₇H₁₄Cl₂N₂O 060282
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride 2-pyridinyl 1332530-99-0 C₁₇H₁₄Cl₂N₂O 060281
6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride 6-ethyl, 3-pyridinyl 1332531-35-7 C₁₇H₁₄Cl₂N₂O 060280

Key Observations :

  • Structural Impact: The position of the pyridinyl group (2- vs. For example, the 3-pyridinyl isomer (target compound) may exhibit stronger hydrogen-bonding interactions due to the nitrogen’s orientation .
  • Physicochemical Properties : All three compounds share identical molecular weights and formulas, but differences in substituent placement lead to distinct CAS numbers and catalog entries, highlighting their unique chemical identities .

Core Structure Variations: Quinoline vs. Isoquinoline Derivatives

describes ethyl pyrrole carboxylates with isoquinoline carbonyl groups, such as 213 and 214:

Compound Core Structure Substituents Molecular Weight Synthesis Yield
Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (213) Isoquinoline 8-carbonyl, 3-methyl pyrrole 309.3 g/mol 45%
Ethyl 4-(5-methoxyisoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (214) Isoquinoline 8-carbonyl, 5-methoxy, 3-methyl pyrrole 339.3 g/mol 40%

Comparison with Target Compound :

  • Core Structure: The target compound’s quinoline core differs from isoquinoline in the nitrogen position (quinoline: N at position 1; isoquinoline: N at position 2).
  • Synthetic Feasibility: The lower yields for 213 and 214 (40–45%) compared to typical quinoline derivatives suggest that isoquinoline-based synthesis may face greater steric or electronic challenges .

Functional Group Comparisons

A. Carbonyl Chloride vs. Carboxylic Acid/Ester Derivatives :

  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (): Features a nitro group and ester functionality. The nitro group increases electrophilicity but may reduce stability under reducing conditions.
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (): A pyrimidine derivative with a carboxylic acid group, offering distinct solubility and reactivity (e.g., salt formation via deprotonation).

B. Hydrochloride Salt vs. Neutral Forms :
The target compound’s hydrochloride salt improves crystallinity and aqueous solubility compared to neutral analogs like those in and . This is critical for pharmaceutical formulations .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis data for the target compound is provided, but analogs in and suggest that coupling reactions (e.g., acyl chloride with heterocycles) are common strategies.
  • Characterization: Limited data on spectroscopic or crystallographic characterization (e.g., NMR, X-ray) for the target compound or its analogs is noted. Compounds like 213 and 214 were used “without further characterization” , emphasizing a need for future studies.

Q & A

Q. What are the critical steps in synthesizing 8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride?

The synthesis involves:

  • Quinoline Core Formation : Constructing the quinoline backbone via cyclization or condensation reactions.
  • Functionalization : Introducing the ethyl and pyridin-3-yl groups at positions 8 and 2, respectively, using cross-coupling or Friedländer-type reactions.
  • Carbonyl Chloride Generation : Converting a carboxylic acid intermediate to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
  • Salt Formation : Reacting the free base with hydrochloric acid (HCl) to produce the hydrochloride salt.
    Characterization : Use ESI-MS for molecular weight confirmation and NMR (¹H/¹³C) for structural validation. Note that incomplete characterization (e.g., lacking X-ray crystallography) may limit reproducibility .

Q. How is the hydrochloride salt form characterized to confirm purity and ionic composition?

  • Chloride Ion Analysis : Perform argentometric titration or ion chromatography to quantify chloride content.
  • Spectroscopic Techniques : Use ¹H NMR to confirm protonation of the pyridine nitrogen and FT-IR to identify HCl-related peaks (e.g., N–H stretches).
  • Solubility Profiling : Test solubility in polar (water, methanol) vs. non-polar solvents (dichloromethane) to validate salt formation, as hydrochloride salts typically exhibit higher aqueous solubility .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Polar Solvents : Methanol, DMSO, or water (if sufficiently soluble) for reactions requiring ionic dissociation.
  • Non-Polar Solvents : Dichloromethane or chloroform for reactions where the free base is active.
  • Caution : Hydrolysis of the acid chloride group may occur in protic solvents; conduct stability assays under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 2–4 weeks, monitoring degradation via HPLC.
  • Mechanistic Insights : Identify degradation products (e.g., hydrolyzed carboxylic acid) using LC-MS and compare with analogs like dimethylaminoethyl chloride hydrochloride, which decomposes under thermal stress .
  • Recommendations : Store lyophilized samples at -20°C in inert atmospheres to mitigate hygroscopicity and oxidation.

Q. What synthetic strategies improve the yield of the carbonyl chloride intermediate?

  • Reagent Optimization : Replace SOCl₂ with PCl₅ for higher reactivity in non-polar solvents.
  • Catalysis : Introduce catalytic DMAP to accelerate acid chloride formation.
  • In-Situ Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress and terminate at peak conversion .

Q. How does the hydrochloride salt form influence biological activity compared to the free base?

  • Solubility vs. Permeability : The salt enhances aqueous solubility but may reduce membrane permeability. Compare logP values (free base vs. salt) and conduct Caco-2 assays for intestinal absorption profiling.
  • Pharmacokinetic Studies : In vivo models (rodents) can assess bioavailability differences, leveraging findings from glucoseamine hydrochloride studies, where salt forms improved gastric tolerance .

Q. What advanced analytical techniques are essential for impurity profiling?

  • HPLC-MS/MS : Detect trace impurities (e.g., de-ethylated byproducts) with high sensitivity.
  • X-Ray Diffraction (XRD) : Differentiate polymorphic forms of the hydrochloride salt, as seen in isopropylarticaine hydrochloride impurity studies .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to ensure compliance with pharmacopeial standards .

Methodological Considerations Table

Aspect Techniques/Approaches Key References
Synthesis OptimizationCatalytic DMAP, PCl₅ reagent, in-situ IR monitoring
Stability AnalysisAccelerated aging, LC-MS degradation profiling
Salt CharacterizationArgentometric titration, ¹H NMR protonation analysis
Biological EvaluationCaco-2 permeability assays, rodent PK studies
Impurity IdentificationHPLC-MS/MS, XRD for polymorph discrimination

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.